molecular formula C18H13ClF3N3O2S B2710220 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 851078-98-3

2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2710220
CAS No.: 851078-98-3
M. Wt: 427.83
InChI Key: WMLBWKDZOAUPEG-UHFFFAOYSA-N
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Description

2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is characterized by the presence of a 3-chlorophenyl group, an imidazole ring, a sulfanyl group, and a 4-(trifluoromethoxy)phenyl group. The unique combination of these functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

The synthesis of 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide involves multiple steps, starting with the preparation of the imidazole ring. One common method for synthesizing imidazole derivatives is the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines. The 3-chlorophenyl group can be introduced through electrophilic aromatic substitution reactions.

The sulfanyl group is typically introduced by reacting the imidazole derivative with thiol-containing compounds under mild conditions. The final step involves the acylation of the imidazole-sulfanyl intermediate with 4-(trifluoromethoxy)phenylacetyl chloride in the presence of a base such as triethylamine. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced to an imidazoline ring using reducing agents like sodium borohydride.

    Substitution: The 3-chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Acylation: The imidazole ring can be further acylated with various acyl chlorides to introduce additional functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, imidazoline derivatives, and substituted phenyl derivatives.

Scientific Research Applications

2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents.

    Medicine: It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, inhibiting metalloenzymes involved in various biological processes. The compound can also interact with cellular receptors and enzymes, modulating signaling pathways related to inflammation and cell proliferation. The presence of the 3-chlorophenyl and 4-(trifluoromethoxy)phenyl groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide can be compared with other imidazole derivatives, such as:

    2-(4-benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone: This compound also contains an imidazole ring and exhibits antimicrobial activity.

    [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: These compounds have antitumor and cytotoxic activity and share structural similarities with the imidazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N3O2S/c19-12-2-1-3-14(10-12)25-9-8-23-17(25)28-11-16(26)24-13-4-6-15(7-5-13)27-18(20,21)22/h1-10H,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLBWKDZOAUPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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